2-Hydroxy-3-methylquinoxaline
Overview
Description
2-Hydroxy-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline derivatives validate the right anticancer action through separate mechanisms, involving tyrosine kinase inhibition, C-MET kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .Physical And Chemical Properties Analysis
2-Hydroxy-3-methylquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Medicinal Chemistry
“3-Methylquinoxalin-2-ol” serves as a building block for many pharmacologically active compounds. It is part of naturally occurring antibiotics like echinomycin and has been utilized in the design and synthesis of new quinoxaline derivatives with potential medicinal applications .
Anticancer Activity
This compound has been incorporated into derivatives that act as VEGFR-2 inhibitors, showing antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .
Pharmaceutical Applications
Quinoxaline derivatives, including “3-Methylquinoxalin-2-ol,” are used in pharmaceuticals due to their wide applications, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalization .
Agriculture Industry
The C-3 functionalization of quinoxalin-2(1H)-ones offers robust applications in agriculture, providing a sustainable protocol for developing compounds used in this industry .
Antimicrobial Agent
“3-Methylquinoxalin-2-ol” exhibits a broad spectrum of activity against bacteria, fungi, and viruses. It is effective against both Gram-positive and Gram-negative bacteria, yeast, and mycobacteria .
Treatment of Diabetic Ulcers
This compound has shown efficacy in animal models of diabetic ulcers, suggesting potential therapeutic applications for human treatments .
Mechanism of Action
Target of Action
3-Methylquinoxalin-2-ol, also known as 2-Hydroxy-3-methylquinoxaline or 3-Methyl-2-quinoxalinol, is a quinoxaline derivative . It has been found to have significant antimicrobial activity, showing potent antibacterial and antifungal activities against various strains of bacteria and fungi . This suggests that its primary targets are likely to be key proteins or enzymes in these microorganisms.
In addition, some derivatives of 3-Methylquinoxalin-2-ol have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, MCF-7 and HepG-2 . This suggests that these compounds may also target certain proteins or pathways involved in cell proliferation.
Mode of Action
Given its antimicrobial and antiproliferative activities, it is likely that it interacts with its targets in a way that inhibits their normal function, leading to the death of the microorganisms or the inhibition of cell proliferation .
Biochemical Pathways
Given its observed effects, it is likely that it interferes with essential biochemical pathways in the microorganisms or cancer cells it targets, leading to their death or the inhibition of their proliferation .
Result of Action
The result of 3-Methylquinoxalin-2-ol’s action is the inhibition of growth or death of the targeted microorganisms or cancer cells . This is likely due to the disruption of essential biochemical pathways or the inhibition of key proteins or enzymes.
Safety and Hazards
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
3-methyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMNRPAEPIYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161219 | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14003-34-0 | |
Record name | 3-Methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoxalin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?
A1: 2-Hydroxy-3-methylquinoxaline, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:
- [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.
- [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.
Q2: How can 2-Hydroxy-3-methylquinoxaline be synthesized?
A2: Several synthesis pathways are presented in the research:
- [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of 2-hydroxy-3-methylquinoxaline, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.
- [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.
Q3: What are the applications of 2-Hydroxy-3-methylquinoxaline?
A3: The research highlights two primary applications:
- [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).
- [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of 2-hydroxy-3-methylquinoxaline using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.
Q4: What is known about the stability of 2-Hydroxy-3-methylquinoxaline?
A4: Although specific stability data is not provided, the following insights are available:
- [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.
- [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.
Q5: Are there known Structure-Activity Relationship (SAR) studies involving 2-Hydroxy-3-methylquinoxaline?
A5: Yes.
- [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of 2-Hydroxy-3-methylquinoxaline. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.
Q6: What analytical methods are used to characterize and quantify 2-Hydroxy-3-methylquinoxaline?
A6: The research highlights a crucial analytical technique:
- [4] High-Performance Liquid Chromatography (HPLC): This method is employed to quantify 2-Hydroxy-3-methylquinoxaline after its formation as a fluorescent derivative in a biochemical assay. The reversed-phase HPLC method enables separation and detection of the target compound in complex biological matrices.
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